molecular formula C9H10BrNO B12092438 4-Bromo-3-(prop-2-en-1-yloxy)aniline

4-Bromo-3-(prop-2-en-1-yloxy)aniline

Cat. No.: B12092438
M. Wt: 228.09 g/mol
InChI Key: WEFLPIOFBFNTBL-UHFFFAOYSA-N
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Description

4-Bromo-3-(prop-2-en-1-yloxy)aniline: is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a bromine atom at the fourth position and a prop-2-en-1-yloxy group at the third position on the benzene ring, with an amino group attached to the first position. The presence of these functional groups makes it a versatile intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(prop-2-en-1-yloxy)aniline typically involves multiple steps:

    Nitration: The starting material, such as bromobenzene, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents like iron and hydrochloric acid.

    Alkylation: The amino group is protected, and the compound undergoes alkylation with prop-2-en-1-ol to introduce the prop-2-en-1-yloxy group.

    Deprotection: Finally, the protecting group is removed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(prop-2-en-1-yloxy)aniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The bromine atom can be reduced to hydrogen under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium hydroxide or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding aniline derivative.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-Bromo-3-(prop-2-en-1-yloxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(prop-2-en-1-yloxy)aniline involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoaniline: Similar structure but lacks the prop-2-en-1-yloxy group.

    3-(prop-2-en-1-yloxy)aniline: Similar structure but lacks the bromine atom.

    4-Bromo-3-methyl-N-{[4-(prop-2-en-1-yloxy)phenyl]methyl}aniline: A more complex derivative with additional substituents.

Uniqueness

4-Bromo-3-(prop-2-en-1-yloxy)aniline is unique due to the presence of both the bromine atom and the prop-2-en-1-yloxy group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

4-bromo-3-prop-2-enoxyaniline

InChI

InChI=1S/C9H10BrNO/c1-2-5-12-9-6-7(11)3-4-8(9)10/h2-4,6H,1,5,11H2

InChI Key

WEFLPIOFBFNTBL-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=CC(=C1)N)Br

Origin of Product

United States

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